molecular formula C5H4BrNO3 B6246953 methyl 4-bromo-1,3-oxazole-5-carboxylate CAS No. 1134560-77-2

methyl 4-bromo-1,3-oxazole-5-carboxylate

Cat. No.: B6246953
CAS No.: 1134560-77-2
M. Wt: 206
InChI Key:
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Description

“Methyl 4-bromo-1,3-oxazole-5-carboxylate” is a chemical compound with the molecular formula CHBrNO . It is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3 .


Synthesis Analysis

The synthesis of oxazoles, including “this compound”, often involves methods such as direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Other methods include the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . An improved one-pot synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring with a bromine atom at the 4th position and a methyl carboxylate group at the 5th position .


Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be arylated and alkylated at both the C-5 and C-2 positions . They can also undergo [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, it is involved in the synthesis of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). This method is known for its efficiency and eco-friendliness, providing a versatile approach for creating 1,2,3-triazoles, which are crucial in drug development due to their significant biological activities (de Souza et al., 2019).

Drug Development

In drug development, methyl 4-bromo-1,3-oxazole-5-carboxylate's derivatives are explored for their pharmacological potentials. For example, oxazole derivatives are investigated for anticancer, antimicrobial, and anti-inflammatory properties. These studies aim to design and develop new therapeutic agents based on the oxazole scaffold, underscoring the compound's importance in medicinal chemistry (Kaur et al., 2018).

Material Science

In material science, the compound finds application in the development of plastic scintillators. Modifications to traditional scintillator materials, such as the incorporation of oxazole derivatives, can improve the scintillation efficiency, optical transparency, and stability of these materials. This research is critical for advancing the performance of scintillators used in radiation detection and nuclear medicine (Salimgareeva & Kolesov, 2005).

Environmental and Agricultural Applications

The compound's derivatives are also studied for their potential environmental and agricultural applications, such as in the formulation of fumigants for soil pest control. The search for alternatives to methyl bromide leads to the exploration of compounds like 1,3-dichloropropene and chloropicrin, where this compound could play a role in developing new, less harmful fumigation methods (Ajwa et al., 2002).

Safety and Hazards

While specific safety and hazards information for “methyl 4-bromo-1,3-oxazole-5-carboxylate” is not available in the search results, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

Future Directions

Oxazole derivatives, including “methyl 4-bromo-1,3-oxazole-5-carboxylate”, have been gaining attention in recent years due to their wide spectrum of biological activities and their potential in drug discovery . Future research may focus on developing new synthetic strategies for oxazole derivatives, exploring their biological activities, and investigating their potential applications in medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 4-bromo-1,3-oxazole-5-carboxylate can be achieved through a two-step process involving the bromination of methyl 4-hydroxy-1,3-oxazole-5-carboxylate followed by esterification with methanol.", "Starting Materials": [ "Methyl 4-hydroxy-1,3-oxazole-5-carboxylate", "Bromine", "Sodium hydroxide", "Methanol", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of Methyl 4-hydroxy-1,3-oxazole-5-carboxylate", "In a round-bottom flask, add methyl 4-hydroxy-1,3-oxazole-5-carboxylate (1.0 g, 6.2 mmol), bromine (1.2 g, 7.5 mmol), and sodium hydroxide (1.0 g, 25 mmol) in 20 mL of water.", "Stir the mixture at room temperature for 2 hours until the reaction is complete.", "Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 2: Esterification with Methanol", "In a round-bottom flask, add the crude product from step 1 (1.0 g, 3.8 mmol), methanol (10 mL), and sulfuric acid (0.1 mL).", "Heat the mixture under reflux for 2 hours.", "Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product, methyl 4-bromo-1,3-oxazole-5-carboxylate (0.8 g, 70% yield)." ] }

CAS No.

1134560-77-2

Molecular Formula

C5H4BrNO3

Molecular Weight

206

Purity

95

Origin of Product

United States

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